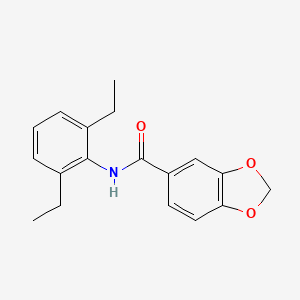![molecular formula C17H14BrNO2 B5758673 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5758673.png)
1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and chemical processes. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde is not fully understood. However, it is believed that this compound interacts with specific receptors or enzymes in cells, leading to changes in their function and ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde can induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. Additionally, this compound has been shown to exhibit antioxidant activity and can scavenge free radicals in biological systems. Furthermore, it has been demonstrated that this compound can bind to metal ions and act as a fluorescent probe.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde in lab experiments is its versatility. This compound can be used as a fluorescent probe, anticancer agent, ligand, and catalyst, making it a valuable tool in various research areas. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in aqueous environments.
Orientations Futures
There are several future directions for the research and development of 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde. One potential direction is the further investigation of its anticancer properties and its potential as a therapeutic agent for cancer treatment. Additionally, the development of new synthetic methods for this compound may lead to improved yields and purities. Furthermore, the use of this compound as a fluorescent probe for metal ion detection in biological systems could be further explored. Finally, the development of new derivatives and analogs of this compound may lead to the discovery of new and useful biological and chemical properties.
Méthodes De Synthèse
The synthesis of 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde involves the reaction of 4-bromophenol with 2-(chloromethyl)indole in the presence of a base. The resulting intermediate is then oxidized to form the desired compound. The reaction conditions and purification methods are critical to obtaining a pure and high yield product.
Applications De Recherche Scientifique
1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde has been used in various scientific research applications. It has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as a ligand for the development of new drugs and as a catalyst in organic synthesis.
Propriétés
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXVXTQKFHSPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B5758599.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5758619.png)

![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5758626.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5758636.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)

![2-[(2,6-difluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5758650.png)

![3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B5758664.png)
![N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B5758671.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)